5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid
Overview
Description
5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid: is an organic compound that features a cycloheptyl group attached to a sulfamoyl moiety, which is further connected to a methoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid typically involves the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of cycloheptylamine with chlorosulfonic acid to form cycloheptylsulfamoyl chloride.
Attachment to the Benzoic Acid Core: The cycloheptylsulfamoyl chloride is then reacted with 2-methoxybenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Formation of 5-(Cycloheptylsulfamoyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(Cycloheptylamino)-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxybenzoic acid core can interact with various receptors or proteins, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness:
- The cycloheptyl group in 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid provides unique steric and
Properties
IUPAC Name |
5-(cycloheptylsulfamoyl)-2-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-21-14-9-8-12(10-13(14)15(17)18)22(19,20)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKJMFOJSNZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604066 | |
Record name | 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89704-55-2 | |
Record name | 5-[(Cycloheptylamino)sulfonyl]-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89704-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Cycloheptylsulfamoyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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